molecular formula C5H7IN2 B1273039 1-Aminopyridinium iodide CAS No. 6295-87-0

1-Aminopyridinium iodide

Cat. No. B1273039
CAS RN: 6295-87-0
M. Wt: 222.03 g/mol
InChI Key: NDRLPYIMWROJBG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminopyridinium iodide is a pyridine derivative and an important reagent for organic synthesis . It is used as a building block to construct fused heterocycles, synthesis of substituted pyridines, dipolar cycloadditions, and ylide type reactions .


Synthesis Analysis

1-Aminopyridinium iodide is a reagent used in the synthesis of substituted pyridines, dipolar cycloadditions, and ylide type reactions . It is also used as a building block to construct fused heterocycles .


Molecular Structure Analysis

Single-crystal X-ray diffraction studies suggest that 1-Aminopyridinium iodide crystallizes in the monoclinic space group P 2 1 / c .


Chemical Reactions Analysis

1-Aminopyridinium iodide participates in homogeneous transition metal-catalyzed reactions . It is used as a reagent in the construction of fused heterocycles, synthesis of substituted pyridines, dipolar cycloadditions, and ylide type reactions .


Physical And Chemical Properties Analysis

1-Aminopyridinium iodide has a molecular weight of 222.03 g/mol . It is a crystalline solid ranging from white to pale yellow to pink in color . It is soluble in water .

Scientific Research Applications

Specific Scientific Field

Organic Chemistry

2. Comprehensive and Detailed Summary of the Application 1-Aminopyridinium iodide is used as a reagent in the synthesis of various organic compounds. It serves as a building block in the construction of fused heterocycles and substituted pyridines .

3. Detailed Description of the Methods of Application or Experimental Procedures While the specific methods of application or experimental procedures can vary depending on the particular synthesis being performed, 1-Aminopyridinium iodide is generally used in reactions such as dipolar cycloadditions and ylide type reactions . These reactions involve the interaction of the 1-Aminopyridinium iodide with other organic compounds under specific conditions to form the desired product.

4. Thorough Summary of the Results or Outcomes Obtained The use of 1-Aminopyridinium iodide in these reactions allows for the synthesis of a variety of complex organic compounds. The specific results or outcomes obtained can vary widely depending on the particular synthesis being performed.

1. Preparation of Room Temperature Ionic Liquids 1-Aminopyridinium iodide may be used in the preparation of room temperature ionic liquids . These are organic salts that are in a liquid state at room temperature. They have various applications in green chemistry due to their unique properties such as low volatility, high thermal stability, and wide electrochemical window.

2. Synthesis of Oligomycin A Annelated with Pyrazolo[1,5-a]pyridine 1-Aminopyridinium iodide may also be used for the preparation of oligomycin A annelated with pyrazolo[1,5-a]pyridine . This compound could have potential applications in medicinal chemistry.

3. Use as a Catalyst, Oxidant, and Reductant According to a Chinese source , 1-Aminopyridinium iodide can be used as a raw material for catalysts, oxidants, and reductants. It can also be used as an anion exchange reagent. It is often used in organic synthesis reactions for the activation of nitrogen and iodine, the anionic polymerization of acetylenes, and aromatization reactions .

Safety And Hazards

1-Aminopyridinium iodide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents .

Future Directions

N-aminopyridinium reagents have been used as traceless activating groups in the synthesis of N-Aryl aziridines . This opens up new opportunities to achieve selective incorporation of generic aryl nitrene equivalents in organic molecules .

properties

IUPAC Name

pyridin-1-ium-1-amine;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N2.HI/c6-7-4-2-1-3-5-7;/h1-5H,6H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRLPYIMWROJBG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978792
Record name 1-Aminopyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminopyridinium iodide

CAS RN

6295-87-0
Record name Pyridinium, 1-amino-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6295-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6295-87-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Aminopyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminopyridinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminopyridinium iodide
Reactant of Route 2
1-Aminopyridinium iodide
Reactant of Route 3
1-Aminopyridinium iodide
Reactant of Route 4
1-Aminopyridinium iodide
Reactant of Route 5
1-Aminopyridinium iodide
Reactant of Route 6
1-Aminopyridinium iodide

Citations

For This Compound
179
Citations
M Owczarek, R Jakubas, V Kinzhybalo… - Chemical Physics …, 2012 - Elsevier
… In particular, 1-aminopyridinium iodide plays an important role as a reagent for organic … Quite recently, it was reported that 1-aminopyridinium iodide was applied for chemical …
Number of citations: 8 www.sciencedirect.com
SS Yu, H Xian, HB Duan - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
… A mixture of PbI 2 (922 mg, 2.0 mmol) and 1-aminopyridinium iodide (190 mg, 2.0 mmol) in a molar ratio of 1:1 in DMF was slowly evaporated to produce orange needle-shaped crystals…
Number of citations: 1 scripts.iucr.org
M Owczarek, R Jakubas, I Majerz, J Baran - Chemical Physics, 2012 - Elsevier
… structure and normal vibration frequencies have been performed using ADF (Amsterdam Density Functional) program package for initial structural data of 1-aminopyridinium iodide, (1-…
Number of citations: 6 www.sciencedirect.com
KT Potts, R Dugas… - Journal of Heterocyclic …, 1973 - Wiley Online Library
… However, 1‐aminopyridinium iodide and acetyl acetone in the presence of base gave 3‐acetyl‐2‐methylpyrazolo[1,5‐a]pyridine and 1‐amino‐2‐methylpyridinium iodide yielded the …
Number of citations: 23 onlinelibrary.wiley.com
HY Kim, SW Kang - Scientific Reports, 2019 - nature.com
Abstract 1-Aminopyridinium iodide (iodine salt) was used in CO 2 separation composites consisting of CdO and 1-butyl-3-methylimidazolium tetrafluoroborate (BMIM + BF 4 − ). Using …
Number of citations: 5 www.nature.com
SP Zhao, YJ She, C Xue, XQ Huang, RY Huang… - Inorganic Chemistry …, 2014 - Elsevier
… Preparation of 1: A mixture of PbBr 2 (18.35 mg, 0.05 mmol) and 4′-chloro-1-aminopyridinium iodide salt (17.2 mg, 0.05 mmol) in DMF solution was slowly evaporated at room …
Number of citations: 4 www.sciencedirect.com
H Takeuchi, D Higuchi, T Adachi - Journal of the Chemical Society …, 1991 - pubs.rsc.org
Photolyses of 1-aminopyridinium salts 1a–f, 2-aminoisoquinolinium salt 2 and 1-aminoquinolinium salts 3a–f gave aniline 4 or a mixture of 2-, 3- and 4-toluidines 5a–7a in benzene–…
Number of citations: 32 pubs.rsc.org
RJ Reddy, N Sharadha, AH Kumari - Organic & Biomolecular …, 2022 - pubs.rsc.org
… K 2 CO 3 -mediated tandem cycloannulative-desulfonylation of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide is realized to access 2-substituted pyrazolo[1,5-a]pyridines in …
Number of citations: 7 pubs.rsc.org
HA Samimi, AR Momeni - Journal of the Iranian Chemical Society, 2015 - Springer
… At the outset of this study, 1-aminopyridinium iodide (1) was prepared via Gösl–Meuwsen … 1-aminopyridinium iodide (1) was used for the preparation of ketoaziridines (Scheme 3). …
Number of citations: 4 link.springer.com
M Tran-Dubé, N Sach, S Ninkovic, JF Braganza… - Tetrahedron …, 2012 - Elsevier
… We tried these reaction conditions using enol ether 6 and the electron rich 1-aminopyridinium iodide 7, and obtained about a 9:1 ratio of starting material 6 and pyrazolo[1,5-a]pyridine 8 …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.